7-(Oct-1-EN-1-YL)quinolin-8-OL

Monoamine Oxidase Inhibition Enzyme Selectivity Medicinal Chemistry

7-(Oct-1-en-1-yl)quinolin-8-ol (CAS: 61383-37-7) is a synthetic derivative of the well-known chelating scaffold, 8-hydroxyquinoline (8-HQ). It features a C8 linear alkenyl chain at the 7-position of the quinoline ring.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
Cat. No. B11862480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Oct-1-EN-1-YL)quinolin-8-OL
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCCCCCCC=CC1=C(C2=C(C=CC=N2)C=C1)O
InChIInChI=1S/C17H21NO/c1-2-3-4-5-6-7-9-15-12-11-14-10-8-13-18-16(14)17(15)19/h7-13,19H,2-6H2,1H3/b9-7+
InChIKeyQAKAQLXJQXWCOQ-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Oct-1-en-1-yl)quinolin-8-ol: A C8-Alkenyl-Substituted 8-Hydroxyquinoline Scaffold for Research and Development


7-(Oct-1-en-1-yl)quinolin-8-ol (CAS: 61383-37-7) is a synthetic derivative of the well-known chelating scaffold, 8-hydroxyquinoline (8-HQ). It features a C8 linear alkenyl chain at the 7-position of the quinoline ring . This substitution significantly increases the molecule's lipophilicity (cLogP of 4.92 vs. 1.85 for unsubstituted 8-HQ) and alters its metal-chelating properties, making it a valuable intermediate and a specialized reagent in solvent extraction and medicinal chemistry research [1].

Why 7-(Oct-1-en-1-yl)quinolin-8-ol Cannot Be Simply Substituted with Other 8-Hydroxyquinolines


In research and industrial processes, 8-hydroxyquinoline derivatives are not interchangeable. The position, length, and saturation of the substituent chain dictate the compound's lipophilicity, metal ion selectivity, and extraction kinetics [1]. Unlike the parent compound 8-HQ, which is water-soluble and non-selective, 7-(oct-1-en-1-yl)quinolin-8-ol is engineered for organic-phase applications [2]. Its specific linear C8-alkenyl chain creates a unique steric and electronic environment, which leads to different complex stability constants and MAO-B inhibition profiles compared to its branched or saturated analogs, directly impacting its utility in targeted research applications [3].

Quantitative Differentiation of 7-(Oct-1-en-1-yl)quinolin-8-ol from Closest Analogs


MAO-B vs. MAO-A Selectivity Profile of the Linear C8-Alkenyl Derivative

The linear C8-alkenyl derivative demonstrates a distinct selectivity profile against human monoamine oxidases. While it is essentially inactive against MAO-A (IC50 > 100,000 nM), it shows measurable inhibitory activity against MAO-B (IC50 = 1,130 nM), resulting in a >88-fold selectivity for MAO-B [1]. This contrasts with the parent compound, 8-hydroxyquinoline, which has been shown to preferentially inhibit MAO-A over MAO-B in rat brain mitochondria, indicating a reversal of isoform selectivity upon 7-substitution [2].

Monoamine Oxidase Inhibition Enzyme Selectivity Medicinal Chemistry

Impact of the 7-Substituent's Double Bond on Copper(II) Extraction Constants

The position of the C=C double bond in the 7-substituent has a significant effect on the copper(II) extraction equilibrium and kinetics. A comparative study of six 7-alkenyl-8-quinolinols (C3 to C12 side chains) established that the extraction constant (Kex) varies with chain structure. While a direct numerical Kex for the C8 linear alkenyl derivative was not isolated, the study concluded that the presence and position of the double bond is a strong determinant of extraction efficiency, providing a tunable parameter not present in saturated 7-alkyl derivatives like 7-octyl-8-quinolinol [1]. This finding is consistent with industrial data for the commercial alkenyl extractant Kelex 100, which achieves maximum copper extraction in under 5 minutes at 30-50°C from sulfate solutions [2].

Solvent Extraction Hydrometallurgy Copper Recovery

Lipophilicity-Driven Organic Phase Solubility Over Unsubstituted 8-Hydroxyquinoline

The introduction of the C8-alkenyl chain dramatically alters the physicochemical properties of the 8-HQ core. The target compound exhibits a high calculated LogP (cLogP) of 4.92, compared to 1.85 for unsubstituted 8-hydroxyquinoline . This high lipophilicity solves a key limitation of the parent 8-HQ, which is too soluble in acidic aqueous stripping phases and not sufficiently soluble in organic diluents to be used effectively in industrial solvent extraction [1]. The 7-alkenyl derivatives are specifically designed to be highly soluble in hydrocarbon solvents and virtually insoluble in strong acidic media, a requirement for recyclable extraction reagents [1].

Metal Chelation Solvent Extraction Physicochemical Properties

Validated Application Scenarios for Procuring 7-(Oct-1-en-1-yl)quinolin-8-ol


Design of Selective Monoamine Oxidase B (MAO-B) Inhibitor Probes

The compound's demonstrated >88-fold selectivity for MAO-B over MAO-A [1] makes it a promising starting point for developing probe molecules to study MAO-B's role in neurological disorders. Unlike the non-selective parent 8-HQ, this derivative offers a cleaner pharmacological tool for target validation studies where MAO-A inhibition is an undesired off-target effect.

Investigating Structure-Activity Relationships (SAR) in Metal Extraction Kinetics

As part of a series of 7-alkenyl-8-quinolinols, this compound serves as a key comparator in SAR studies aimed at understanding how chain length and double bond position affect copper extraction constants (Kex) and kinetics [1]. This specific compound, with its linear C8 chain, can be used to benchmark against both its shorter-chain analogs and branched commercial products like Kelex 100.

Development of New Lipophilic Chelating Reagents for Base Metal Recovery

The compound's high cLogP (4.92) and the patented function of its structural class fulfill the critical requirements for an organic-phase metal collector [1][2]. It can be procured to test novel formulations for copper solvent extraction from acidic leach solutions, where it is expected to outperform the parent 8-hydroxyquinoline by minimizing reagent loss to the aqueous phase.

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